

Application Note: High-Sensitivity HPLC-MS/MS Quantification of Citreindole in Biological Matrices

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Compound of Interest

Compound Name:	Citreindole
CAS No.:	138655-14-8
Cat. No.:	B163317

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Abstract

Citreindole is a rare, bioactive indole alkaloid diketopiperazine originally isolated from marine-derived fungi such as *Penicillium citrinum* and *Penicillium citreo-viride*.^[1] While its isolation and structural elucidation are well-documented [1, 2], standardized quantitative methods for pharmacokinetic (PK) profiling are limited.^[1] This application note details a robust HPLC-MS/MS protocol designed for the sensitive quantification of **Citreindole** in plasma and culture media. The method utilizes a C18 reversed-phase separation coupled with positive electrospray ionization (ESI+) tandem mass spectrometry, achieving a Lower Limit of Quantification (LLOQ) suitable for trace analysis.^[1]

Introduction & Analyte Properties

Citreindole belongs to a class of prenylated indole alkaloids often co-isolated with haenamindole.^[1] Its structure was revised in 2016 by Song et al. to a hexacyclic system containing a piperazine-2,5-dione core [2].^[1] Accurate quantification is critical for understanding its potential cytotoxicity and mechanism of action.^[1]

Physicochemical Profile

Property	Value	Notes
IUPAC Name	(3S,6S)-3-[[[(2S,10R,10aR)-10-hydroxy-4-oxo-2-phenyl-1,2,3,10a-tetrahydropyrimido[1,2-a]indol-10-yl]methyl]-6-benzylpiperazine-2,5-dione	Revised Structure [2]
Formula	C ₂₉ H ₂₈ N ₄ O ₄	
Molecular Weight	496.56 g/mol	
Monoisotopic Mass	496.2111 Da	
LogP (Predicted)	~1.9 - 2.5	Moderately Lipophilic
Solubility	DMSO, Methanol, Acetonitrile	Poor water solubility

Method Development Strategy

Chromatographic Separation

Given the presence of the indole moiety and the diketopiperazine ring, **Citreoindole** exhibits moderate polarity but significant hydrophobic character.

- Column Choice: A C18 stationary phase (e.g., Agilent ZORBAX Eclipse Plus or Waters ACQUITY BEH) is selected to provide adequate retention and separation from matrix interferences.[1]
- Mobile Phase: A gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) is optimal.[1] Formic acid ensures protonation of the basic nitrogen atoms, enhancing sensitivity in ESI+ mode [3].[1]

Mass Spectrometry (MS/MS)

- Ionization: ESI Positive mode ($[M+H]^+$) is the standard for indole alkaloids.[1]
- Precursor Ion: m/z 497.2 ($[M+H]^+$).[1]

- Fragmentation Logic: Diketopiperazines typically fragment via cleavage of the piperazine ring or loss of side chains.[\[1\]](#)
 - Primary Transition (Quantifier): Loss of the benzyl or indole side chain often yields stable immonium ions or the indole core ($m/z \sim 130$).[\[1\]](#)
 - Secondary Transition (Qualifier): Ring opening or loss of CO (-28 Da).[\[1\]](#)

Experimental Protocol

Chemicals & Reagents[\[1\]](#)[\[4\]](#)

- Standard: **Citreoindole** (>98% purity, isolated or synthesized).[\[1\]](#)
- Internal Standard (IS): Fumiquinazoline F or Carbamazepine (structurally distinct but similar retention).[\[1\]](#)
- Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).

Sample Preparation (Plasma/Media)

A Protein Precipitation (PPT) method is recommended for high throughput, though Liquid-Liquid Extraction (LLE) offers cleaner extracts for low-level detection.[\[1\]](#)

Protocol: Protein Precipitation

- Aliquot: Transfer 50 μL of plasma/media into a 1.5 mL centrifuge tube.
- Spike IS: Add 10 μL of Internal Standard working solution (500 ng/mL).
- Precipitate: Add 150 μL of ice-cold Acetonitrile (containing 0.1% FA).
- Vortex: Mix vigorously for 30 seconds.
- Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.
- Transfer: Collect 100 μL of the supernatant into an HPLC vial with insert.

- Dilution (Optional): If peak shape is poor, dilute 1:1 with water to match initial mobile phase conditions.

LC-MS/MS Conditions

Table 1: HPLC Parameters

Parameter	Setting
Column	Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A	Water + 0.1% Formic Acid
Mobile Phase B	Acetonitrile + 0.1% Formic Acid
Flow Rate	0.4 mL/min
Column Temp	40°C
Injection Vol	2-5 µL

| Gradient | 0-0.5 min: 10% B (Isocratic) 0.5-3.0 min: 10% -> 90% B (Linear) 3.0-4.0 min: 90% B (Wash) 4.0-4.1 min: 90% -> 10% B 4.1-5.5 min: 10% B (Re-equilibration) |[1]

Table 2: MS/MS Parameters (Sciex Triple Quad 6500+ or equivalent)

Parameter	Setting
Ion Source	Turbo Ion Spray (ESI)
Polarity	Positive (+)
Curtain Gas	35 psi
IonSpray Voltage	5500 V
Source Temp	500°C

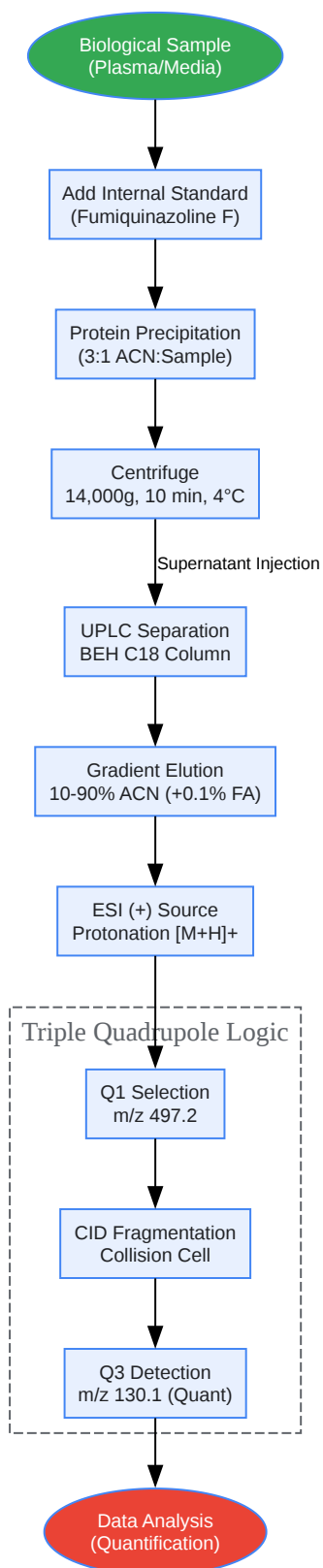
| MRM Transitions | See Table 3 |

Table 3: Optimized MRM Transitions Note: Collision Energy (CE) values are estimates and must be optimized during tuning.

Compound	Precursor (Q1)	Product (Q3)	ID	CE (eV)
Citreoindole	497.2	130.1	Indole frag (Quant)	35
Citreoindole	497.2	120.1	Immonium (Qual)	40

| **Citreoindole** | 497.2 | 469.2 | Loss of CO | 25 |[1]

Workflow Visualization



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Figure 1: Step-by-step analytical workflow for **Citreoindole** quantification from biological matrices.

Method Validation Criteria (FDA/EMA Guidelines)

To ensure trustworthiness, the method must be validated against the following parameters:

- **Linearity:** Construct a calibration curve from 1 ng/mL to 1000 ng/mL. Correlation coefficient () should be > 0.99.[1]
- **Accuracy & Precision:** Quality Control (QC) samples at Low, Medium, and High concentrations must be within $\pm 15\%$ ($\pm 20\%$ for LLOQ).
- **Matrix Effect:** Compare the peak area of post-extraction spiked samples to neat standards. A value between 85-115% indicates minimal suppression.[1]
- **Recovery:** Compare pre-extraction spiked samples to post-extraction spiked samples. >70% recovery is acceptable for PPT methods.[1]

Troubleshooting & Expert Tips

- **Peak Tailing:** Indole alkaloids can interact with free silanols on the column.[1] Ensure the column is "end-capped" and maintain at least 0.1% Formic Acid in the mobile phase.[1] Ammonium Formate (5mM) can be added if peak shape persists.[1]
- **Carryover:** Due to the lipophilicity of **Citreoindole**, carryover may occur. Implement a needle wash with 50:50 MeOH:Isopropanol between injections.[1]
- **Isomer Separation:** **Citreoindole** may have stereoisomers or related congeners (e.g., haenamindole).[1] Ensure the gradient is shallow enough (0.5-3.0 min) to resolve these isobaric or near-isobaric compounds.

References

- **Original Isolation:** K. Yamaguchi et al., "**Citreoindole**, a new metabolite of Hybrid strain KO 0052 derived from *Penicillium citreo-viride* B. IFO 6200 and 4692," *Tetrahedron Letters*, vol. 32, no. 47, pp. 6883–6884, 1991.

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PubChem Compound Summary for CID 132536906, **Citreoindole**.[1][4]

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